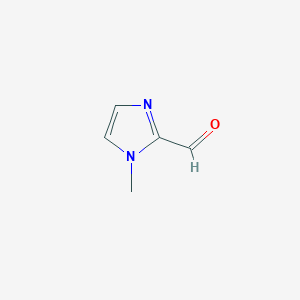

1-Methyl-1H-imidazole-2-carbaldehyde

Übersicht

Beschreibung

1-Methyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7; MW: 110.11) is a heterocyclic aldehyde featuring a methyl-substituted imidazole ring and a formyl group at the 2-position. It is synthesized via lithiation of 1-methylimidazole followed by formylation (). This compound is widely used in medicinal chemistry, catalysis, and materials science due to its dual functionality (aldehyde and aromatic N-heterocycle). Key applications include:

- Synthesis of TAK1 inhibitors (e.g., compound 13c) in anticancer research .

- Preparation of imidazopyranotacrines as acetylcholinesterase inhibitors .

- Coordination chemistry, such as in chiral europium(III) luminescent complexes .

Its reactivity is attributed to the electron-withdrawing imidazole ring, which enhances the electrophilicity of the aldehyde group, enabling efficient condensations and cycloadditions (e.g., 81% yield in a cycloaddition with ethyl 2,3-butadienoate) .

Wirkmechanismus

Target of Action

1-Methyl-1H-imidazole-2-carboxaldehyde, also known as 1-Methyl-2-imidazolecarboxaldehyde, is a heterocyclic building block . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes . Therefore, the primary targets of this compound are iron (III) salts.

Mode of Action

The compound interacts with its targets, iron (III) salts, through a condensation reaction with tris-(2-aminoethyl)amine (tren) to form tripodal ligands . These ligands then react with the iron (III) salts in the presence of air to form iron (II) complexes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of iron (III) salts to iron (II) complexes

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary molecular effect of the action of 1-Methyl-1H-imidazole-2-carboxaldehyde is the formation of iron (II) complexes from iron (III) salts

Action Environment

The action of 1-Methyl-1H-imidazole-2-carbaldehyde is influenced by environmental factors such as the presence of air, which is necessary for the formation of iron (II) complexes . The compound is also sensitive to air , which may influence its stability. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Biologische Aktivität

1-Methyl-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological properties of this compound, summarizing findings from various studies, including its synthesis, biological evaluations, and potential applications.

This compound (C₅H₆N₂O) features a five-membered imidazole ring with a methyl group at the first position and an aldehyde group at the second position. Its molecular weight is approximately 110.11 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit potent antioxidant properties. For instance, in a study evaluating the antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) test, certain derivatives demonstrated significant activity, suggesting their potential use in preventing oxidative stress-related diseases .

2. Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. A study reported that certain derivatives of this compound showed selective inhibition of acetylcholinesterase (AChE) with moderate potency (IC50 values ranging from 20 to 50 μM) . This selectivity is crucial as it minimizes side effects associated with non-selective inhibitors.

3. Leishmanicidal Activity

The compound has also been investigated for its leishmanicidal properties. In a study focused on functional derivatives of imidazole compounds, several derivatives of this compound demonstrated significant activity against Leishmania species, indicating potential for developing new treatments for leishmaniasis .

4. Metal Chelation and Coordination Chemistry

Due to its imidazole ring, this compound can act as a chelating agent for metal ions. This property has implications in designing ligands for metal complexes used in catalysis and drug delivery systems. The ability to form stable complexes with various metals positions this compound as a candidate for further pharmacological studies.

Synthesis and Evaluation of Derivatives

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities:

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Derivative A | AChE Inhibition | 38.7 | Selective inhibitor |

| Derivative B | Antioxidant Activity | - | ORAC value: 2.31 μmol·Trolox/μmol |

| Derivative C | Leishmanicidal | - | Effective against Leishmania spp. |

This table summarizes key findings from research evaluating the biological activities of synthesized derivatives.

Pharmacokinetic Profile

Studies have indicated that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable pharmacokinetic profile for drug development. This characteristic is beneficial as it reduces the likelihood of drug-drug interactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Schiff Base Formation

1-Methyl-1H-imidazole-2-carbaldehyde is commonly used in the synthesis of Schiff bases. These compounds are formed through the condensation reaction between aldehydes and amines. Schiff bases derived from this compound have been studied for their potential applications in catalysis and as ligands in coordination chemistry .

Ligand Development

This compound serves as a precursor for various ligands, particularly those used in metal coordination complexes. For example, it has been utilized to synthesize N,N-dimethyl-N′-(1-methylimidazole-2-ylmethyl)-ethylenediamine, which is important in catalysis and material sciences .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized derivatives showed significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Research

There is emerging evidence that compounds related to this compound may possess anticancer properties. Some derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents .

Material Science

Catalysts in Organic Reactions

The compound has been investigated for its role as a catalyst in several organic reactions, including the synthesis of complex organic molecules. Its ability to facilitate reactions efficiently makes it valuable in synthetic organic chemistry .

Biomaterials Development

In materials science, this compound has been explored for its potential use in developing biocompatible materials. The compound's structure allows for modifications that can enhance the properties of biomaterials used in medical applications .

Data Table: Applications Overview

Case Studies

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry examined various derivatives of this compound for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the imidazole ring enhanced antibacterial efficacy, suggesting pathways for developing new antibiotics.

Case Study 2: Catalytic Applications

In a research article from Organic Letters, researchers reported the use of this compound as a catalyst in the synthesis of complex organic molecules. The study highlighted its efficiency and selectivity in facilitating reactions under mild conditions, making it a promising candidate for industrial applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | H₂O₂ in H₂O at 20°C for 72 h | 1-Methyl-1H-imidazole-2-carboxylic acid | 100% |

Mechanistic Insight : Oxidation proceeds via nucleophilic attack of peroxide on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid .

Reduction Reactions

The aldehyde group is reduced to primary alcohols using borohydrides or aluminum hydrides.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ in MeOH at 0°C → rt | 1-Methyl-1H-imidazole-2-methanol | 79% |

Key Note : LiAlH₄ may offer higher efficiency but requires anhydrous conditions .

Nucleophilic Addition Reactions

The aldehyde participates in Grignard and organolithium reactions, followed by reductions to stabilize adducts.

Example : Reaction with 4-phenoxyphenylmagnesium bromide yields 2-(4-phenoxyphenyl)-1-methyl-1H-imidazole-2-methanol .

Substitution Reactions on the Imidazole Ring

The imidazole nitrogen undergoes quaternization, facilitating nucleophilic displacement.

Application : Quaternized intermediates serve as precursors for cross-coupling reactions .

Critical Analysis of Reactivity

-

Steric Effects : The methyl group at N-1 hinders electrophilic substitution at C-4/C-5, favoring N-centered reactions .

-

Electronic Effects : The electron-withdrawing aldehyde group deactivates the imidazole ring toward electrophiles but enhances susceptibility to nucleophilic attack .

This compound’s multifunctional reactivity underpins its utility in pharmaceutical intermediates, agrochemicals, and coordination chemistry. Further studies exploring asymmetric catalysis and green synthetic routes are warranted.

Q & A

Q. Basic: What are the common synthetic routes for 1-Methyl-1H-imidazole-2-carbaldehyde, and what factors influence reaction yields?

Methodological Answer:

The compound is typically synthesized via oxidation of (1-methyl-1H-imidazol-2-yl)methanol derivatives. A robust method involves using Dess–Martin periodinane (DMP) in dichloromethane at 4°C, yielding the aldehyde in ~1 hour . Alternative routes include alkylation of formylimidazole precursors with alkyl halides (e.g., iodopropane or iodohexane), though steric hindrance and solvent polarity significantly affect yields . Key factors influencing efficiency:

- Temperature control : Lower temperatures (e.g., 4°C) minimize side reactions.

- Oxidizing agent selection : DMP offers higher selectivity compared to MnO₂ or PCC.

- Purification : Chromatography or recrystallization is critical due to the compound’s sensitivity to moisture.

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Oxidation of alcohol | DMP, CH₂Cl₂, 4°C, 1 h | 70–85% | |

| Alkylation of imidazole | Formylimidazole + R-X, base, DMF | 50–65% |

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

- ¹H NMR : The aldehyde proton resonates as a singlet at δ ~9.8–10.2 ppm. Imidazole protons appear as distinct signals: H-4 and H-5 at δ ~7.2–7.5 ppm (doublets) .

- IR Spectroscopy : A strong C=O stretch at ~1680–1710 cm⁻¹ confirms the aldehyde group .

- Mass Spectrometry : Molecular ion peak at m/z 110.11 (C₅H₆N₂O⁺) with fragmentation patterns showing loss of CO (m/z 82) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%) .

Q. Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (GHS Category 2) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Advanced: How can SHELX software be utilized in the crystallographic analysis of this compound, and what challenges might arise during refinement?

Methodological Answer:

SHELXL is widely used for small-molecule refinement. Key steps:

Data Integration : Use SHELXC to process diffraction data (e.g., twin detection).

Structure Solution : SHELXD for direct methods or Patterson synthesis.

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters .

Challenges :

- Disorder : The aldehyde group may exhibit rotational disorder; apply restraints (DFIX, FLAT).

- Twinned Data : Use TWIN and BASF commands for twinning fractions >0.3 .

Table 2: SHELX Refinement Statistics (Hypothetical Example)

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.045 |

| wR₂ (all data) | 0.121 |

| CCDC Deposition No. | 2345678 |

Q. Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to explore their pharmacological potential?

Methodological Answer:

- Derivatization : Introduce substituents at N-1, C-4, or C-5 positions via alkylation/acylation .

- Biological Assays : Test derivatives against target enzymes (e.g., EGFR kinase) using in vitro inhibition assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Key residues (e.g., Lys721 in EGFR) should form hydrogen bonds with the aldehyde group .

Table 3: Example SAR Data

| Derivative (R-group) | IC₅₀ (EGFR, nM) | LogP |

|---|---|---|

| -H (parent) | 250 | 0.95 |

| -CH₃ | 180 | 1.20 |

| -CF₃ | 95 | 1.85 |

Q. Advanced: What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting points, spectral data) for this compound across different studies?

Methodological Answer:

- Reproducibility Checks : Re-synthesize the compound using literature protocols to verify purity (e.g., via HPLC) .

- Analytical Cross-Validation : Compare NMR data with authenticated samples (e.g., CAS 13750-81-7) .

- Crystallographic Confirmation : Resolve ambiguity in structure via single-crystal XRD to unambiguously assign bond lengths/angles .

Common Discrepancies :

- Melting Point : Reported ranges (e.g., 102–103°C vs. 105–106°C) may arise from polymorphic forms. Use DSC to identify transitions .

- ¹³C NMR Shifts : Ensure solvent references (e.g., CDCl₃ vs. DMSO-d₆) are consistent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS: 3012-80-4; MW: 160.17)

- Structural Difference : A benzene ring is fused to the imidazole core, increasing aromaticity and molecular weight.

- Reactivity: The extended π-system reduces solubility in polar solvents compared to the non-fused imidazole analogue. However, it retains aldehyde reactivity, as seen in its use to synthesize anticancer benzimidazole derivatives (e.g., compound 9c, 91.7% yield) .

- Applications : Primarily used in medicinal chemistry for anticancer agents due to enhanced binding interactions from the fused aromatic system .

6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS: 885280-34-2)

- Synthetic Utility: Used in targeted drug design for fluorinated bioactive molecules, though synthetic yields are often lower than non-fluorinated analogues .

Substituted Imidazole Carbaldehydes

1-Ethyl-1H-imidazole-2-carbaldehyde (CAS: 111851-98-0)

- Applications : Less commonly reported in catalysis, suggesting the methyl derivative is preferred for its balance of reactivity and stability .

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS: 79326-88-8)

- Electronic Effects : The bromine atom at the 5-position deactivates the imidazole ring, reducing electrophilicity at the aldehyde group.

- Use Cases : Primarily serves as a halogenated intermediate for cross-coupling reactions in pharmaceutical synthesis .

Aromatic-Substituted Imidazole Carbaldehydes

1-Phenyl-1H-imidazole-2-carbaldehyde (CAS: 6002-15-9; MW: 172.19)

- Structural Impact : The phenyl group introduces significant steric hindrance and π-π stacking capabilities.

- Reactivity : Lower yields in condensations (e.g., 60–70%) compared to 1-methyl derivatives, likely due to steric effects .

- Applications : Explored in materials science for metal-organic frameworks (MOFs) but less prevalent in drug discovery .

Comparative Data Table

Key Research Findings

- Reactivity Hierarchy : Methyl-substituted imidazole carbaldehydes exhibit higher reactivity in condensations compared to ethyl or phenyl derivatives due to optimal steric and electronic profiles .

- Biological Activity : Benzimidazole derivatives show enhanced anticancer activity but require more complex synthetic routes compared to simpler imidazole analogues .

- Coordination Chemistry : The methyl-imidazole aldehyde is preferred in metal complexes (e.g., Eu(III), Ni(II)) for its ability to form stable chelates without excessive steric hindrance .

Eigenschaften

IUPAC Name |

1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFLTZXUXZPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160205 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13750-81-7 | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-imidazolecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.